molecular formula C19H20N4O3 B13926830 Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate CAS No. 934020-45-8

Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate

Cat. No.: B13926830
CAS No.: 934020-45-8
M. Wt: 352.4 g/mol
InChI Key: FHBYADIMTICFHU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a morpholine ring attached to a phenyl group, further connected to an imidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, which is then reacted with a phenyl group under specific conditions to form the intermediate compound. This intermediate is further reacted with an imidazopyridine derivative to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-3H-imidazo[4,5-b]pyridine-7-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

934020-45-8

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 2-[4-(morpholin-4-ylmethyl)phenyl]-1H-imidazo[4,5-b]pyridine-7-carboxylate

InChI

InChI=1S/C19H20N4O3/c1-25-19(24)15-6-7-20-18-16(15)21-17(22-18)14-4-2-13(3-5-14)12-23-8-10-26-11-9-23/h2-7H,8-12H2,1H3,(H,20,21,22)

InChI Key

FHBYADIMTICFHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)N=C(N2)C3=CC=C(C=C3)CN4CCOCC4

Origin of Product

United States

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